2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common methods include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: This method involves the condensation of 3-bromobenzaldehyde with 2-aminopyrimidine under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine scaffold.
Intramolecular Cyclizations: This approach involves the cyclization of a suitable precursor molecule, such as an N-(3-bromophenyl)pyrimidin-2-amine, under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine scaffold can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: It is used as a probe to study biological processes and molecular interactions.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Agricultural Chemistry: It is used in the development of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: This compound features a pyrazine ring fused to an imidazole ring, offering different electronic properties and reactivity.
Imidazo[1,2-a]pyridazine: This compound has a pyridazine ring fused to an imidazole ring, providing unique chemical properties.
Biological Activity
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Characterized by a fused imidazole and pyrimidine ring system, this compound's structure enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The molecular formula of this compound is C12H8BrN3, with a notable bromophenyl substitution that contributes to its reactivity and biological properties. The compound's structural characteristics are summarized in the table below.
Property | Value |
---|---|
Molecular Weight | 278.11 g/mol |
Structure | Fused imidazole and pyrimidine rings |
Substituent | Bromophenyl group |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves targeting penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. In silico studies suggest it can inhibit biofilm formation, enhancing its antibacterial efficacy .
- Antiviral Properties : Recent studies have explored its potential as an antiviral agent, particularly against SARS-CoV-2. Molecular docking studies revealed high binding affinities to the ACE2 receptor and spike protein, indicating its potential to prevent viral entry into human cells .
- Anticancer Activity : The imidazo[1,2-a]pyrimidine scaffold is recognized for its anticancer properties. Compounds with this structure have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biological processes. For instance, it has been shown to inhibit xanthine oxidase, which plays a role in uric acid production .
- Molecular Interactions : Interaction studies indicate that this compound engages in hydrogen bonding and π-π stacking interactions with target proteins, enhancing its binding affinity and specificity .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Study : A study conducted on MRSA strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of approximately 30 μg/mL. This finding underscores its potential as an antibacterial agent against resistant bacterial strains .
- Antiviral Evaluation : In silico analysis showed that derivatives of imidazo[1,2-a]pyrimidine could effectively inhibit SARS-CoV-2 by binding to critical viral proteins. This suggests a promising avenue for developing antiviral therapeutics .
- Anticancer Research : Various derivatives of imidazo[1,2-a]pyrimidine have been tested for their cytotoxic effects on cancer cell lines. Results indicated significant apoptosis induction and reduced cell viability in treated cells .
Properties
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMFKVUEPXDOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CC=NC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565311 |
Source
|
Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134044-47-6 |
Source
|
Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.